molecular formula C17H21N3O3 B2632100 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide CAS No. 1022460-67-8

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide

Cat. No. B2632100
CAS RN: 1022460-67-8
M. Wt: 315.373
InChI Key: PURYDXIHEIUFKT-UHFFFAOYSA-N
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Description

The compound “6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-hexanoic acid” has a molecular formula of C14H16N2O4 and a molecular weight of 276.29 .


Synthesis Analysis

The synthesis of this compound can be achieved from Isatoic Anhydride and 6-Aminocaproic acid .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.287±0.06 g/cm3 and a predicted pKa of 4.75±0.10 .

Scientific Research Applications

Implication in Medicinal Chemistry

Quinazoline derivatives are significant in medicinal chemistry due to their versatile biological activities. These compounds have been synthesized and tested for their antibacterial properties against organisms like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in drug development, which is crucial for enhancing bioavailability to counter antibiotic resistance (Tiwary et al., 2016).

Applications in Optoelectronic Materials

Quinazoline derivatives have been extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These studies have shown the potential of quinazoline fragments in creating novel optoelectronic materials, with applications ranging from organic light-emitting diodes (OLEDs) to nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Exploration in Anticancer Research

The anticancer properties of quinazoline derivatives have been a focal point, with several patents and research studies focusing on their ability to inhibit EGFR and other therapeutic protein targets. This research has paved the way for novel quinazoline compounds as potential anticancer drugs, showing efficacy in inhibiting both wild-type and mutated EGFR, among other targets (Ravez et al., 2015).

Synthetic Chemistry Advances

Advances in synthetic chemistry have led to the development of eco-friendly and atom-efficient methods for synthesizing quinazolines. This research is crucial for exploring the diverse properties of quinazolines and developing potential applications, indicating a growing importance in designing novel quinazoline-based compounds (Faisal & Saeed, 2021).

Safety and Hazards

This compound is classified as an irritant .

properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-11-18-15(21)10-4-3-7-12-20-16(22)13-8-5-6-9-14(13)19-17(20)23/h2,5-6,8-9H,1,3-4,7,10-12H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURYDXIHEIUFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide

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